4,4-difluoro-N-methylpyrrolidine-2-carboxamide
Overview
Description
4,4-Difluoro-N-methylpyrrolidine-2-carboxamide is a fluorinated organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. The presence of fluorine atoms in its structure imparts distinct characteristics, making it valuable in medicinal chemistry, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-N-methylpyrrolidine-2-carboxamide typically involves the introduction of fluorine atoms into the pyrrolidine ring. One common method is the difluoromethylation of pyrrolidine derivatives. This can be achieved through various synthetic routes, including:
Electrophilic Difluoromethylation: Using difluorocarbene precursors such as ClCF2H or other non-ozone depleting difluorocarbene reagents.
Nucleophilic Difluoromethylation: Employing difluoromethyl anions generated from reagents like TMSCF2H (trimethylsilyl difluoromethyl) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow chemistry, which allows for precise control over reaction conditions and efficient production of the compound. The use of automated systems and advanced reactors can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-N-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
4,4-Difluoro-N-methylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its stability and bioactivity.
Material Sciences: It is employed in the synthesis of advanced materials, including polymers and coatings, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,4-difluoro-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A parent compound with a similar structure but lacking fluorine atoms.
N-Methylpyrrolidine: Similar to 4,4-difluoro-N-methylpyrrolidine-2-carboxamide but without the difluoro substitution.
Difluoromethylpyridine: Contains difluoromethyl groups but has a pyridine ring instead of a pyrrolidine ring.
Uniqueness
This compound is unique due to the presence of two fluorine atoms, which significantly alter its chemical and biological properties. The fluorine atoms increase the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
4,4-difluoro-N-methylpyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2N2O/c1-9-5(11)4-2-6(7,8)3-10-4/h4,10H,2-3H2,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYNKRWILVCCHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC(CN1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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